molecular formula C13H18BrFN2 B1406006 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine CAS No. 1502087-06-0

1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine

Cat. No.: B1406006
CAS No.: 1502087-06-0
M. Wt: 301.2 g/mol
InChI Key: XCZSMLMMPXMHQF-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine is a piperazine derivative characterized by a 2-bromo-3-fluorophenylmethyl group at the 1-position and an ethyl substituent at the 4-position of the piperazine ring.

Properties

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(15)13(11)14/h3-5H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZSMLMMPXMHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and 4-ethylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. A base such as potassium carbonate or sodium hydroxide is often used to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions yield N-oxides and dehalogenated compounds, respectively.

Scientific Research Applications

1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on the specific application, the compound may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

A. Aromatic Substitution Patterns
  • 1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine (CAS 1355247-02-7): This analog differs in the positions of bromo (3-position) and fluoro (2-position) on the phenyl ring. The methyl group on piperazine lowers lipophilicity (logP) relative to the ethyl group, impacting membrane permeability .
  • 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine (CAS 1004636-96-7) :
    Replacing the fluorophenylmethyl group with a bromophenylsulfonyl moiety introduces a strong electron-withdrawing group, increasing polarity and reducing blood-brain barrier penetration. This compound’s higher molecular weight (333.25 g/mol) and sulfonyl group may favor solubility in aqueous environments .

B. Piperazine Substitutions
  • 4-Methylpiperazine vs. 4-Ethylpiperazine :
    The ethyl group in the target compound increases lipophilicity compared to methyl analogs, which may enhance CNS penetration but also elevate hemotoxicity risks, as seen in 4-ethylpiperazine-containing compounds (e.g., 5b in showed high hemolysis) .
A. Antiviral Activity
  • 4-Ethylpiperazine Derivatives in RSV Inhibition :
    Derivatives with 4-ethylpiperazine and linker lengths of n = 2–3 exhibited micromolar IC50 values (5.1–21 µM) against respiratory syncytial virus (RSV), suggesting the ethyl group’s role in optimizing hydrophobic interactions with the viral F protein . The target compound’s bromo-fluorophenyl group may further enhance binding to hydrophobic cavities.
B. CNS Activity
  • GBR-12909 Analogs :
    The dopamine transporter inhibitor GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) shares a piperazine core but features a bis-4-fluorophenylmethoxyethyl group. Its high purity (≥95%) and yield (~40%) highlight synthetic feasibility for similar compounds, though the target compound’s simpler structure may offer easier scale-up .
C. Toxicity Considerations
  • Hemotoxicity :
    Piperazine derivatives with 4-ethyl groups, such as compound 5b in antimalarial studies, demonstrated significant hemolysis, indicating that the ethyl substituent may contribute to cytotoxicity. This contrasts with morpholine or methylpiperidine analogs, which showed lower toxicity .

Pharmacokinetic and Physicochemical Data

Compound logP Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~3.1* 287.17 2-Bromo-3-fluorophenylmethyl, ethyl High lipophilicity, potential CNS activity
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine 2.8 333.25 Bromophenylsulfonyl, ethyl Aqueous solubility, low BBB penetration
1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine 2.6 287.17 3-Bromo-2-fluorophenylmethyl, methyl Reduced toxicity, moderate logP
GBR-12909 5.2 453.43 Bis-4-fluorophenylmethoxyethyl High dopamine transporter affinity

*Estimated based on structural analogs.

Biological Activity

1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications, supported by various studies and findings.

The compound has the molecular formula C13H16BrFNC_{13}H_{16}BrFN and a molecular weight of approximately 315.18 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and biological activity, making it relevant for research in pharmacology.

Synthesis

The synthesis typically involves nucleophilic substitution reactions where the nitrogen atom in the piperazine ring acts as a nucleophile. This process allows for the formation of the target compound through the substitution of the bromine atom with the 2-bromo-3-fluorobenzyl moiety.

Antibacterial Activity

Research indicates that piperazine derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria. A comparative analysis is presented in Table 1.

Compound NameMIC (µg/mL)Bacterial Strains TestedNotes
This compoundTBDE. coli, S. aureusPotential for broad-spectrum activity
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine0.5S. aureusHigh activity noted
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazineTBDPseudomonas aeruginosaModerate activity

Anti-Proliferative Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The anti-proliferative effects were evaluated using the MTT assay against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results are summarized in Table 2.

Cell LineIC50 (µM)Comparative DrugNotes
HePG-2TBDDoxorubicinNotable inhibition observed
MCF-7TBDDoxorubicinComparable efficacy
PC-3TBDDoxorubicinSignificant growth inhibition
HCT-116TBDDoxorubicinModerate activity

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors involved in neurotransmitter signaling pathways, particularly serotonin and dopamine receptors. Such interactions could lead to modulation of neuropsychiatric conditions.

Case Studies

Several studies have explored the pharmacological potential of similar piperazine derivatives:

  • Neuropsychiatric Applications : Research indicates that piperazine derivatives can influence mood regulation and anxiety levels through serotonin receptor modulation.
  • Anticancer Properties : A study on structurally related compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine
Reactant of Route 2
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1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine

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